N-(1-(6-(三氟甲基)吡嘧啶-4-基)哌啶-4-基)四氢呋喃-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

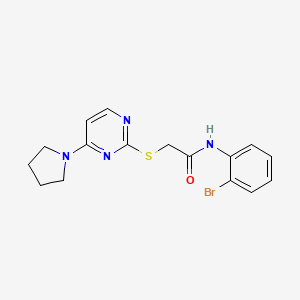

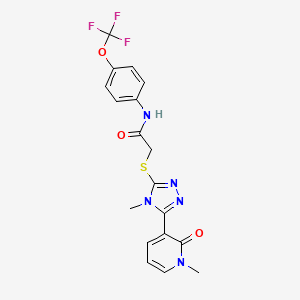

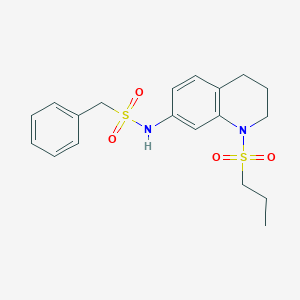

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a tetrahydrofuran ring . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely result in a rigid, three-dimensional structure . The trifluoromethyl group could introduce some electronic and steric effects that could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the piperidine ring might undergo reactions at the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings might increase its boiling point and melting point compared to similar compounds without these rings .科学研究应用

合成途径和化学性质

研究人员已经开发出高效的合成路线来创建吡啶并嘧啶和嘧啶酮的新型衍生物,它们与 N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)四氢呋喃-3-甲酰胺密切相关。由于其独特的化学结构和生物活性,这些化合物已被研究其作为药剂的潜力 (Vijayakumar, Karthikeyan, & Sarveswari, 2014)。

一项研究探讨了二氢乳清酸三氟甲基化类似物的合成,强调了三氟甲基在增强嘧啶衍生物生物活性中的重要性。这项研究提供了对嘧啶核心的修饰(类似于 N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)四氢呋喃-3-甲酰胺中发现的修饰)如何影响这些化合物的药理性质的见解 (Sukach et al., 2015)。

生物活性及潜在治疗应用

合成了源自维斯那金酮和凯林酮的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶,并评估了它们的抗炎和镇痛活性。这些化合物在结构上与 N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)四氢呋喃-3-甲酰胺相关,表现出显着的 COX-2 抑制,为炎症和疼痛管理的新型治疗剂的开发提供了见解 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

合成了一系列 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物,并评估了它们的抗血管生成和 DNA 切割活性。这些研究有助于理解化合物(如 N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)四氢呋喃-3-甲酰胺)中的结构修饰如何通过抑制血管生成和影响 DNA 完整性而导致潜在的抗癌治疗 (Kambappa et al., 2017)。

作用机制

Target of Action

The primary target of this compound is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity.

Mode of Action

This compound acts as an agonist of the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it.

Biochemical Pathways

Upon activation of the GPR119 receptor, a series of biochemical reactions are triggered. These reactions lead to the augmentation of insulin secretion and the effective lowering of plasma glucose excursion . This means that the compound can help regulate blood sugar levels, which is particularly beneficial for individuals with metabolic disorders.

Pharmacokinetics

As a result, this compound was identified as a potent and orally bioavailable GPR119 agonist .

Result of Action

The activation of the GPR119 receptor by this compound leads to an increase in insulin secretion and a decrease in plasma glucose levels . This can help manage blood sugar levels, potentially providing therapeutic benefits for individuals with diabetes or other metabolic disorders.

安全和危害

未来方向

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug candidate, future research might focus on optimizing its properties, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

属性

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h7,9-11H,1-6,8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXQKAUKUKKECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CCOC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)